molecular formula C16H14O B3047250 Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- CAS No. 13632-79-6

Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-

Cat. No.: B3047250
CAS No.: 13632-79-6
M. Wt: 222.28 g/mol
InChI Key: LOBSJUUOCCEBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- is an organic compound with the molecular formula C17H14O. It is a derivative of benzene, characterized by the presence of a methoxy group and a propynylidene linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an electrophile to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
  • Benzene, 1,1’-(1-ethoxy-2-propynylidene)bis-
  • Benzene, 1,1’-(1-methoxy-2-butynylidene)bis-

Uniqueness

Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- is unique due to its specific methoxy and propynylidene substituents, which confer distinct reactivity and properties compared to other benzene derivatives.

Properties

IUPAC Name

(1-methoxy-1-phenylprop-2-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-16(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBSJUUOCCEBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476643
Record name Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13632-79-6
Record name Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Reactant of Route 3
Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Reactant of Route 4
Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Reactant of Route 5
Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Reactant of Route 6
Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.